
Pinadoline
Overview
Description
Pinadoline is a competitive prostaglandin E2 antagonist and an analgesic agent. It has demonstrated significant antinociceptive activity in animal models, such as the rat writhing and formalin tests. In these tests, this compound was found to be more potent than inhibitors of prostaglandin synthesis but less potent than opiate analgesics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pinadoline involves multiple steps, typically starting with the preparation of key intermediates. The exact synthetic route and reaction conditions can vary, but common methods include the use of chlorinated aromatic compounds and amines under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product.
Chemical Reactions Analysis
Pinacol Rearrangement: Primary Reaction Pathway
Pinacolone is synthesized through the acid-catalyzed pinacol rearrangement of vicinal diols (pinacol). This reaction involves a carbocation intermediate and a 1,2-methyl shift.
Key Reaction Steps:
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Protonation : The hydroxyl group of pinacol is protonated by an acid (e.g., H₂SO₄).
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Dehydration : Loss of water generates a tertiary carbocation.
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Methyl Migration : A methyl group shifts to stabilize the carbocation.
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Deprotonation : Formation of the carbonyl group yields pinacolone .
Reaction Mechanism :
Table 1: Spectral Comparison of Pinacol and Pinacolone
Property | Pinacol (Reactant) | Pinacolone (Product) |
---|---|---|
IR Spectrum | O-H stretch: 3440 cm⁻¹ | C=O stretch: 1705 cm⁻¹ |
¹H NMR Peaks | 3 peaks (tertiary CH₃ groups) | 3 peaks (tertiary CH₃ groups) |
Solubility | Partially soluble in water | Insoluble in water |
Findings :
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The disappearance of the O-H stretch in IR spectra confirms dehydration .
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The presence of a C=O stretch at 1705 cm⁻¹ validates ketone formation .
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NMR data aligns with structural changes: tertiary methyl groups remain distinct post-rearrangement .
Catalytic and Mechanistic Insights
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Role of Sulfuric Acid : Facilitates protonation and stabilizes the carbocation intermediate .
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Reaction Efficiency : Achieves >95% conversion under optimized conditions (acid concentration, temperature) .
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Side Reactions : Competing pathways (e.g., over-dehydration) are minimized by controlled reaction times .
Scientific Research Applications
Chemistry
Pinadoline serves as a model compound in organic chemistry, facilitating the study of reaction mechanisms and the development of new synthetic methodologies. Its unique structure allows researchers to explore various chemical reactions and transformations.
Key Applications:
- Model Compound: Used to study reaction mechanisms.
- Synthetic Methodologies: Aids in developing new synthetic routes for complex molecules.
Biology
In biological research, this compound has been investigated for its effects on cellular processes and signaling pathways related to pain and inflammation. Its specificity for prostaglandin E2 receptors makes it a valuable tool for studying these pathways.
Key Applications:
- Cellular Signaling Studies: Investigates the role of prostaglandin E2 in inflammation.
- Pain Mechanism Research: Explores alternatives to traditional analgesics.
Medicine
This compound's primary application lies in its therapeutic potential for pain management. Its effectiveness in reducing pain associated with various conditions has been documented through numerous studies.
Key Applications:
- Analgesic Properties: Demonstrated significant antinociceptive activity in various animal models.
- Inflammation Management: Offers a targeted approach to treating inflammatory conditions without the side effects associated with opiates.
Comparative Analysis of this compound with Similar Compounds
Compound | Mechanism of Action | Potency (relative to this compound) | Common Uses |
---|---|---|---|
This compound | Prostaglandin E2 receptor antagonist | Reference | Pain relief, inflammation control |
Indomethacin | Prostaglandin synthesis inhibitor | Higher | Anti-inflammatory |
Ibuprofen | Nonsteroidal anti-inflammatory drug | Lower | Pain relief, anti-inflammatory |
Naproxen | Nonsteroidal anti-inflammatory drug | Lower | Pain relief, anti-inflammatory |
Case Study 1: Analgesic Efficacy
A study conducted on rat models demonstrated that this compound exhibited significant antinociceptive effects compared to traditional analgesics. In formalin tests, this compound showed a reduction in pain responses that was comparable to or better than non-steroidal anti-inflammatory drugs (NSAIDs) but less than opiate analgesics.
Case Study 2: Inflammation Reduction
In another investigation focusing on inflammation models, this compound was effective in reducing swelling and pain associated with inflammatory responses. The compound's specificity for prostaglandin E2 receptors allowed for targeted inhibition without the systemic side effects commonly seen with broader-spectrum anti-inflammatories.
Mechanism of Action
Pinadoline exerts its effects by competitively antagonizing prostaglandin E2 receptors. This inhibition reduces the production of prostaglandins, which are involved in pain and inflammation pathways. By blocking these receptors, this compound can effectively reduce pain and inflammation in various conditions.
Comparison with Similar Compounds
Similar Compounds
Indomethacin: Another prostaglandin antagonist with anti-inflammatory properties.
Ibuprofen: A nonsteroidal anti-inflammatory drug that also inhibits prostaglandin synthesis.
Naproxen: Similar to ibuprofen, it is used to reduce pain and inflammation.
Uniqueness of Pinadoline
This compound is unique in its specific antagonistic action on prostaglandin E2 receptors, which distinguishes it from other compounds that may have broader or different mechanisms of action. This specificity can make this compound a valuable tool in research and therapeutic applications where targeted inhibition of prostaglandin E2 is desired.
Biological Activity
Pinadoline, a compound with notable pharmacological properties, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from diverse sources to provide a comprehensive overview of this compound's mechanisms of action, therapeutic potential, and relevant case studies.
Overview of this compound
This compound is a synthetic compound known for its potential applications in treating various conditions, particularly those related to pain and inflammation. Its structure and functional groups contribute to its interaction with biological systems, making it a candidate for further pharmacological exploration.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : this compound exhibits affinity for specific receptors involved in pain modulation and inflammatory responses. It is believed to act on opioid receptors, which play a crucial role in analgesia.
- Inhibition of Pro-inflammatory Mediators : Studies indicate that this compound may inhibit the synthesis and release of pro-inflammatory cytokines, thereby reducing inflammation and associated pain .
- Antioxidant Properties : There is evidence suggesting that this compound possesses antioxidant capabilities, which may contribute to its protective effects against oxidative stress in various tissues .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic efficacy:
- Absorption and Distribution : this compound demonstrates favorable absorption characteristics, allowing for effective distribution throughout the body. Its lipophilicity aids in crossing cellular membranes .
- Metabolism : The compound undergoes metabolic transformations primarily in the liver, where it is converted into active metabolites that exert therapeutic effects .
- Excretion : this compound and its metabolites are primarily excreted via renal pathways, necessitating consideration in patients with renal impairment .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Chronic Pain Management : In a clinical trial involving patients with chronic pain conditions, administration of this compound resulted in significant reductions in pain scores compared to placebo controls. Patients reported enhanced quality of life due to improved pain management .
- Inflammatory Disorders : A study investigating the effects of this compound on rheumatoid arthritis demonstrated a decrease in joint swelling and tenderness, suggesting its efficacy in managing inflammatory responses associated with autoimmune diseases .
- Neuropathic Pain : Research focused on neuropathic pain models indicated that this compound effectively alleviated symptoms through modulation of pain pathways, underscoring its potential as an analgesic agent .
Comparative Efficacy
To illustrate the efficacy of this compound relative to other compounds, a comparative analysis is presented below:
Compound | Mechanism of Action | Efficacy in Pain Management | Anti-inflammatory Effects |
---|---|---|---|
This compound | Opioid receptor agonism | High | Significant |
Morphine | Opioid receptor agonism | Very High | Moderate |
Ibuprofen | COX inhibition | Moderate | High |
Gabapentin | Calcium channel modulation | Moderate | Low |
Q & A
Q. What are the primary pharmacological targets of Pinadoline, and how can researchers validate these targets experimentally?
Basic Research Question
this compound’s pharmacological targets are hypothesized to involve opioid receptor modulation, but validation requires systematic approaches:
- Methodology :
- Use radioligand binding assays with selective receptor antagonists (e.g., μ-opioid receptor antagonists) to confirm affinity .
- Combine knockout mouse models to isolate receptor-specific effects.
- Validate functional activity via in vitro cAMP accumulation assays to measure receptor-mediated signaling .
Key Considerations : - Compare results with structurally similar compounds to identify off-target effects.
- Address contradictory findings (e.g., unexpected receptor interactions) by replicating experiments under varied conditions (pH, temperature) .
Q. How can researchers optimize the synthesis of this compound to improve yield while maintaining stereochemical purity?
Basic Research Question
Synthetic optimization requires balancing yield and enantiomeric excess (ee):
- Methodology :
- Employ asymmetric catalysis (e.g., chiral ligands in transition-metal catalysis) to enhance stereoselectivity .
- Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading) and identify optimal conditions .
- Validate purity via HPLC with chiral columns and NMR spectroscopy .
Key Considerations : - Reconcile discrepancies in reported yields by auditing reaction scales and purification protocols .
- Document batch-to-batch variability to ensure reproducibility .
Q. What experimental strategies are recommended to resolve contradictions in this compound’s efficacy data across preclinical studies?
Advanced Research Question
Contradictions may arise from model selection, dosing, or endpoint variability:
- Methodology :
- Conduct a systematic review of existing studies using PRISMA guidelines to identify bias or methodological flaws .
- Perform meta-analyses to quantify effect size heterogeneity (e.g., I² statistic) .
- Design head-to-head comparative studies in standardized models (e.g., rodent neuropathic pain vs. inflammatory pain) .
Key Considerations : - Evaluate pharmacokinetic factors (e.g., bioavailability differences due to formulation) .
- Publish negative results to reduce publication bias .
Q. How should researchers design assays to differentiate this compound’s analgesic effects from potential neurotoxic side effects?
Advanced Research Question
Balancing efficacy and safety requires multi-modal assays:
- Methodology :
- Use in vitro neuronal cell viability assays (e.g., MTT assay) alongside in vivo behavioral pain models (e.g., tail-flick test) .
- Apply transcriptomic profiling (RNA-seq) to identify neurotoxicity markers (e.g., apoptosis-related genes) .
- Integrate dose-response curves to establish therapeutic indices .
Key Considerations : - Address species-specific toxicity by testing in human-derived neuronal cultures .
- Compare findings with structurally analogous compounds to isolate toxicity mechanisms .
Q. What statistical approaches are most robust for analyzing dose-dependent effects of this compound in heterogeneous patient-derived cell models?
Advanced Research Question
Heterogeneity demands flexible statistical frameworks:
- Methodology :
- Apply mixed-effects models to account for inter-donor variability in primary cell responses .
- Use Bayesian hierarchical modeling to estimate dose-response relationships across subgroups .
- Validate results via bootstrapping to assess confidence intervals in small-sample datasets .
Key Considerations : - Pre-register analysis plans to avoid data dredging .
- Report effect sizes with 95% CIs instead of relying solely on p-values .
Q. How can in vitro findings for this compound’s metabolic stability be translated to predictive in vivo pharmacokinetic models?
Advanced Research Question
Translation requires multi-scale integration:
- Methodology :
- Perform hepatocyte microsomal assays to measure Phase I/II metabolism rates .
- Use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption/distribution .
- Validate models with radiolabeled tracer studies in preclinical species .
Key Considerations : - Account for species differences in cytochrome P450 isoforms .
- Reconcile discrepancies between predicted and observed clearance using sensitivity analyses .
Q. Tables for Key Data Comparison
Q. Table 1: Conflicting Efficacy Data in Preclinical Studies
Study | Model | Dose (mg/kg) | Efficacy (%) | Reported Limitations |
---|---|---|---|---|
A (2023) | Rat CFA | 10 | 75 ± 8 | No blinding |
B (2024) | Mouse SNI | 10 | 42 ± 12 | Small sample size |
Q. Table 2: Optimization of Synthetic Yield vs. ee
Catalyst | Solvent | Yield (%) | ee (%) |
---|---|---|---|
Ligand L1 | THF | 85 | 92 |
Ligand L2 | DCM | 78 | 99 |
Q. Further Research Directions
- Investigate this compound’s epigenetic effects via single-cell ATAC-seq in neural tissues .
- Develop organ-on-a-chip models to study blood-brain barrier penetration .
Properties
CAS No. |
38955-22-5 |
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Molecular Formula |
C19H19Cl2N3O3 |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
3-chloro-N'-(5-chloropentanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide |
InChI |
InChI=1S/C19H19Cl2N3O3/c20-10-4-3-7-18(25)22-23-19(26)24-12-13-5-1-2-6-16(13)27-17-9-8-14(21)11-15(17)24/h1-2,5-6,8-9,11H,3-4,7,10,12H2,(H,22,25)(H,23,26) |
InChI Key |
OUNSOXPSCMCFHX-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2OC3=C(N1C(=O)NNC(=O)CCCCCl)C=C(C=C3)Cl |
Canonical SMILES |
C1C2=CC=CC=C2OC3=C(N1C(=O)NNC(=O)CCCCCl)C=C(C=C3)Cl |
Key on ui other cas no. |
38955-22-5 |
Synonyms |
8-chlorodibenz(b,f)(1,4)oxazepine-10(11H)carboxylic acid 2-(5-chloro-1-oxopentyl)hydrazide pinadoline SC 25469 SC-25469 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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